molecular formula C11H19BO2Si B2785041 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid CAS No. 1059575-28-8

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid

Cat. No. B2785041
M. Wt: 222.17
InChI Key: ATUPLLKBFHTRGN-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid” consists of a phenyl group (a benzene ring) with two methyl groups and a trimethylsilyl group attached. The boron atom is bonded to two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids, including “2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction .

Scientific Research Applications

Catalytic Applications

  • Rhodium-Catalyzed Coupling Reactions : 2-(Trimethylsilyl)phenylboronic acid reacts with alkynes in the presence of a rhodium catalyst to produce benzosilole derivatives, demonstrating the potential of these compounds in catalytic applications (Tobisu et al., 2009).

Material Synthesis

  • Synthesis of Photovoltaic Materials : Trimethylsilyl-substituted alkynes have been used to synthesize novel 1,4-bis(alkynyl)benzene derivatives, highlighting the potential use of these compounds in developing photovoltaic materials (Zhang et al., 2020).

  • Synthesis of Benzyne Precursors and Luminophores : Functionalized 1,2-bis(trimethylsilyl)benzenes, key starting materials for benzyne precursors and luminophores, have been synthesized efficiently, underlining their significance in material science (Reus et al., 2012).

Organic Synthesis

  • Synthesis of Difunctional Phospholes : The reaction of certain phosphole derivatives with chlorotrimethylsilane and carbon dioxide, leading to trimethylsilyl and carboxylic acid derivatives, demonstrates the versatility of these compounds in organic synthesis (Deschamps & Mathey, 1998).

  • Preparation of Selective Reductants : Compounds like 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, with their strong reducing properties, are used to generate low-valent early transition metals, illustrating their role in selective reduction processes (Saito et al., 2014).

Spectroscopy and Analysis

  • Vibrational Studies : Vibrational studies of phenylboronic acid derivatives, such as 4-Carboxy Phenylboronic acid, have been performed using FT-IR and Raman spectroscopy, showcasing the application of these compounds in spectroscopic analysis (Dikmen & Alver, 2021).

  • Extraction and Quantitation Methods : Bonded-phase phenylboronic acid columns have been used to extract specific compounds from urine, indicating the role of these compounds in analytical chemistry (Lawson et al., 1985).

properties

IUPAC Name

(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPLLKBFHTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid

Citations

For This Compound
2
Citations
MC Hwang, K Thangaraju, KH So, SC Shin, SK Kwon… - Synthetic metals, 2012 - Elsevier
We designed and synthesized a new bulky trimethylsilylxylene substituted iridium(III) complex with picolinic acid as ancillary ligand, bis(5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-…
Number of citations: 22 www.sciencedirect.com
KH So, R Kim, H Park, I Kang, K Thangaraju, YS Park… - Dyes and …, 2012 - Elsevier
We designed and synthesized a new iridium(III) complex with phenylpyridine ligands containing a bulky trimethylsilylxylene, 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine, …
Number of citations: 34 www.sciencedirect.com

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